N-Acetyl-3-methoxy-L-tyrosine
Description
Contextualization within the Landscape of Amino Acid Derivatives in Biochemical Studies
Amino acids are the fundamental building blocks of proteins and play central roles in countless biological processes. unacademy.com Beyond their primary function, amino acids can be chemically modified to create derivatives with unique properties and functions. amerigoscientific.comnumberanalytics.com These derivatives are instrumental in advancing biochemical and medical research. amerigoscientific.comnumberanalytics.com
Researchers utilize amino acid derivatives for several key purposes in biochemical studies:
To Study Protein Structure and Function: By incorporating modified amino acids into proteins, scientists can probe the roles of specific residues and their functional groups. numberanalytics.com
As Intermediates in Synthesis: Many complex biomolecules and pharmaceuticals are synthesized using amino acid derivatives as starting materials. numberanalytics.com L-DOPA, a crucial drug for treating Parkinson's disease, is a derivative of tyrosine. amerigoscientific.com N-Acetyl-3-methoxy-L-tyrosine itself serves as an intermediate in the synthesis of a Levodopa impurity, rac 3-O-Methyl DOPA. cymitquimica.com
To Modulate Biological Activity: Derivatives can act as enzyme inhibitors or receptor binders, helping to elucidate metabolic pathways and signaling cascades. numberanalytics.com
To Improve Physicochemical Properties: Modifications can enhance solubility or stability, which is particularly useful in drug development and protein crystallization studies. nih.govsmolecule.com For example, N-Acetyl-L-Tyrosine is a more soluble form of L-Tyrosine. examine.com
The use of amino acid analogs, including fluorescent and halogenated versions of tyrosine, has become a powerful tool for perturbing and analyzing the chemical properties of amino acids within proteins. calstate.eduresearchgate.net This approach allows for a systematic investigation of enzyme mechanisms and protein interactions. smolecule.comacs.org
Academic Significance of Tyrosine Modifications in Biological Systems Research
Tyrosine, with its phenolic side chain, is a particularly significant amino acid in biological systems and is subject to numerous modifications that have profound functional consequences. nih.govwalshmedicalmedia.com These modifications are a form of post-translational modification (PTM), which occurs after a protein is synthesized and is crucial for regulating protein activity, localization, and interaction with other molecules. nih.govacs.org
Key tyrosine modifications and their significance include:
Phosphorylation: The reversible addition of a phosphate (B84403) group to tyrosine's hydroxyl group is a cornerstone of cellular signaling. It is catalyzed by tyrosine kinases and reversed by tyrosine phosphatases. This "on-off" switch regulates a multitude of cellular processes, including growth, differentiation, and metabolism. amerigoscientific.com
Sulfation: Tyrosine sulfation is a permanent modification that occurs in the Golgi apparatus and is important for protein-protein interactions, particularly in secreted and membrane proteins. pnas.orgnih.gov It plays a critical role in processes like immune response, inflammation, and hormone binding. nih.govpnas.org For example, the anticoagulant hirudin requires sulfation of a specific tyrosine residue to exert its full inhibitory effect on thrombin. nii.ac.jp
Nitration: The addition of a nitro group (–NO2) to the tyrosine ring to form 3-nitrotyrosine (B3424624) is often considered a marker of oxidative and nitrosative stress. nih.govacs.orgbmbreports.org This modification can alter protein structure and function and has been implicated in the pathogenesis of various diseases. bmbreports.org
Halogenation: The incorporation of halogen atoms, such as iodine, onto the tyrosine ring is fundamental to the synthesis of thyroid hormones. N-Acetyl-3,5-diiodo-L-tyrosine is a halogenated derivative studied for its potential role in thyroid hormone metabolism.
Oxidation: Tyrosine can undergo various oxidative modifications, leading to the formation of dityrosine (B1219331) (cross-links between two tyrosine residues) or 3,4-dihydroxyphenylalanine (DOPA). nih.govaston.ac.uk These modifications are associated with aging and oxidative stress and can significantly impact protein structure and function. nih.govresearchgate.net
The study of these modifications and the use of modified tyrosine analogs like this compound are vital for understanding both normal physiological processes and the molecular basis of various diseases. nih.govbmbreports.org By using such derivatives, researchers can dissect the specific roles of tyrosine and its various modified forms in complex biological systems.
Properties
CAS No. |
51593-59-0 |
|---|---|
Molecular Formula |
C12H15NO5 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-(4-hydroxy-3-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H15NO5/c1-7(14)13-9(12(16)17)5-8-3-4-10(15)11(6-8)18-2/h3-4,6,9,15H,5H2,1-2H3,(H,13,14)(H,16,17)/t9-/m0/s1 |
InChI Key |
UKDKTHYZLXZOSS-VIFPVBQESA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC(=C(C=C1)O)OC)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C=C1)O)OC)C(=O)O |
Origin of Product |
United States |
Metabolic Disposition and Biotransformation of N Acetyl 3 Methoxy L Tyrosine
Enzymatic Deacetylation Pathways in Research Models.uniprot.orgrsc.org
The initial and crucial step in the metabolism of N-Acetyl-3-methoxy-L-tyrosine is the cleavage of the N-acetyl group, a process known as deacetylation. This reaction is primarily mediated by a class of enzymes called aminoacylases. wikipedia.orgtandfonline.com
Characterization of Deacetylating Enzymes.uniprot.orgrsc.org
Research has identified aminoacylases, particularly Aminoacylase (B1246476) I (ACY1), as the key enzymes responsible for the hydrolysis of N-acetylated amino acids. uniprot.orgscielo.org.mx These enzymes are found in various tissues, with the highest activity typically observed in the kidney. scielo.org.mx Aminoacylase I is a metalloenzyme, often containing zinc, that catalyzes the stereospecific hydrolysis of N-acyl-L-amino acids to yield a free L-amino acid and acetate. uniprot.orgwikipedia.org The enzyme exhibits broad substrate specificity, acting on a variety of N-acetylated L-amino acids. tandfonline.comresearchgate.net While direct studies on this compound are limited, the known broad specificity of Acylase I for N-acetyl-L-amino acid derivatives strongly suggests it is the primary enzyme responsible for the deacetylation of this compound. researchgate.netbibliotekanauki.pl
Table 1: General Characteristics of Aminoacylase I (Acylase I)
| Property | Description |
| Enzyme Class | Hydrolase (EC 3.5.1.14) uniprot.orgtandfonline.com |
| Function | Catalyzes the hydrolysis of N-acyl-L-amino acids. uniprot.org |
| Cofactor | Typically Zinc (Zn2+) wikipedia.org |
| Cellular Location | High activity in the kidney. scielo.org.mx |
| Substrate Specificity | Broad for N-acetyl-L-amino acids. tandfonline.comresearchgate.net |
Kinetics of N-Acetyl Group Removal.wikipedia.orgresearchgate.net
The kinetics of the deacetylation reaction catalyzed by aminoacylases generally follow the Michaelis-Menten model. wikipedia.org The rate-limiting step in this enzymatic process is the nucleophilic attack by a water molecule on the carbonyl carbon of the acetyl group. wikipedia.org While specific kinetic parameters for this compound are not available in the literature, studies on other N-acetylated amino acids provide insight into the efficiency of this process. For instance, the hydrolysis of N-acetyl-L-methionine and N-acetyl-L-histidine by an aminoacylase from Streptomyces mobaraensis showed Km values of 1.3 mM and 2.7 mM, respectively, indicating a relatively high affinity of the enzyme for these substrates. tandfonline.com The kinetics of N-acetylcysteine deacetylation have also been studied, although this is a structurally different molecule. researchgate.net
Table 2: Michaelis-Menten Kinetic Parameters for the Deacetylation of Selected N-Acetylated Amino Acids by Aminoacylase
| Substrate | Enzyme Source | K_m (mM) | V_max (µmol/L/min) |
| N-acetyl-L-methionine | Streptomyces mobaraensis | 1.3 | Not Reported |
| N-acetyl-L-histidine | Streptomyces mobaraensis | 2.7 | Not Reported |
| N-acetylcysteine | Human Erythrocytes | 1.49 | 2.61 |
Note: Data for this compound is not currently available. The data presented is for illustrative purposes to show typical kinetic parameters for related substrates. tandfonline.comresearchgate.net
Aromatic Demethylation Mechanisms and Metabolite Formation.asm.orgnih.govnih.gov
Following deacetylation to 3-methoxy-L-tyrosine, the subsequent metabolic step is the removal of the methyl group from the 3-methoxy position on the aromatic ring, a reaction known as O-demethylation. This biotransformation is critical as it can lead to the formation of biologically active molecules.
Identification of Demethylated Products.asm.orgnih.gov
The primary product of the O-demethylation of 3-methoxy-L-tyrosine is L-3,4-dihydroxyphenylalanine (L-DOPA). nih.govjst.go.jp L-DOPA is a crucial endogenous amino acid that serves as the direct precursor for the synthesis of the catecholamine neurotransmitters dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497). wikipedia.org Therefore, the demethylation of 3-methoxy-L-tyrosine represents a significant metabolic activation step, converting the compound into a key intermediate in a major physiological pathway. The other product of this reaction is formaldehyde. nih.gov
Enzymatic Systems Governing O-Demethylation.asm.orgnih.govnih.gov
Several enzyme systems are known to catalyze the O-demethylation of aromatic compounds. nih.gov These include:
Cytochrome P450 (CYP) Monooxygenases: These heme-containing enzymes are a major family of metabolizing enzymes, primarily located in the liver. Certain CYP isoforms are capable of O-demethylating a wide range of substrates, including methoxylated aromatic compounds. For example, CYP1A enzymes have been shown to be involved in the O-demethylation of various methoxy-containing molecules. mdpi.comresearchgate.netmdpi.com
Rieske-type Dioxygenases: These are non-heme iron-sulfur proteins that are primarily found in bacteria and are involved in the degradation of aromatic compounds. They catalyze the dihydroxylation of the aromatic ring, which can be a prelude to demethylation. asm.orgnih.gov
Tetrahydrofolate-dependent O-demethylases: This class of enzymes, found in some bacteria, utilizes tetrahydrofolate as a cofactor to accept the methyl group from the methoxy (B1213986) substituent of aromatic compounds. Enzymes like LigM and DesA in Novosphingobium aromaticivorans have been shown to demethylate compounds structurally similar to 3-methoxy-L-tyrosine, such as vanillic acid and 3-methoxygallic acid. asm.orgnih.govosti.govresearchgate.net
While the specific enzymes responsible for the O-demethylation of 3-methoxy-L-tyrosine in mammals have not been definitively characterized, it is plausible that hepatic cytochrome P450 enzymes play a significant role in this biotransformation.
Interrelationships with Endogenous Tyrosine Metabolism and Catecholamine Precursors.nih.govwikipedia.org
The metabolic fate of this compound is intrinsically linked to the endogenous metabolism of tyrosine and the synthesis of catecholamines. wikipedia.org Following its deacetylation and subsequent O-demethylation, the resulting L-DOPA molecule enters the established pathway for catecholamine biosynthesis. nih.govjst.go.jp
In this pathway, L-DOPA is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC). wikipedia.org Dopamine can then be further metabolized to norepinephrine by dopamine β-hydroxylase, and norepinephrine can be converted to epinephrine by phenylethanolamine N-methyltransferase. wikipedia.org Thus, this compound has the potential to serve as an indirect precursor to these vital neurotransmitters, contingent on the efficiency of its two-step metabolic conversion to L-DOPA. The initial metabolite, 3-methoxy-L-tyrosine, is also a known metabolite of L-DOPA, formed by the action of catechol-O-methyltransferase (COMT). medchemexpress.commedchemexpress.comahajournals.org The metabolic pathway of 3-methoxy-L-tyrosine can also involve transamination by tyrosine aminotransferase to form 3-methoxy-4-hydroxyphenylpyruvic acid (MHPP). jst.go.jp
Advanced Analytical Techniques for the Characterization and Quantification of N Acetyl 3 Methoxy L Tyrosine
Chromatographic Separation Methods for Isomer Resolution and Purity Assessment
Chromatographic techniques are indispensable for the separation of N-Acetyl-3-methoxy-L-tyrosine from potential impurities and for the resolution of its stereoisomers. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) each offer unique advantages in the analytical workflow.
HPLC is a cornerstone technique for the purity assessment and quantification of non-volatile compounds like this compound. The development of a robust HPLC method is critical for achieving accurate and reproducible results.
Chiral Separation: A significant challenge in the analysis of this compound is the resolution of its enantiomers, as the biological activity of chiral molecules is often stereospecific. Chiral stationary phases (CSPs) are commonly employed for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, and macrocyclic glycopeptide-based CSPs like those using teicoplanin, have demonstrated success in separating enantiomers of underivatized and N-derivatized amino acids nih.govsigmaaldrich.com. The separation mechanism on these columns often involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance to differentiate between the L- and D-enantiomers sigmaaldrich.com.
Reversed-Phase HPLC: For purity assessment and quantification, reversed-phase HPLC is a widely used technique. A typical method would involve a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The pH of the mobile phase is a critical parameter to control the ionization state of the carboxylic acid and phenolic hydroxyl groups, thereby influencing retention and peak shape.
A hypothetical HPLC method for the analysis of this compound is outlined in the table below.
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Isocratic mixture of n-Hexane and Ethanol |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
This table presents a hypothetical HPLC method for the chiral separation of this compound based on common practices for similar compounds.
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility of amino acid derivatives like this compound, derivatization is a mandatory prerequisite for successful analysis sigmaaldrich.comnih.gov.
Derivatization: The primary goal of derivatization is to convert the polar functional groups (carboxylic acid, hydroxyl, and amide) into less polar, more volatile moieties. Silylation is a common derivatization technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group unina.itnih.gov. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used nih.govnih.govbrjac.com.br. The resulting TMS derivatives are significantly more volatile and exhibit improved chromatographic behavior.
The derivatized sample is then introduced into the GC-MS system, where it is separated on a capillary column and subsequently ionized and detected by the mass spectrometer. The retention time provides information for identification, while the mass spectrum offers structural information and allows for quantification.
A summary of a typical GC-MS analysis of a derivatized N-acetylated amino acid is provided in the table below.
| Parameter | Condition |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Reaction Conditions | 70°C for 30 minutes |
| GC Column | 5%-phenyl-95%-dimethylpolysiloxane capillary column |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Initial temperature 100°C, ramp to 280°C |
| MS Ionization | Electron Ionization (EI) at 70 eV |
This table outlines a typical GC-MS method for the analysis of a silylated N-acetylated amino acid, which would be applicable to this compound.
TLC is a simple, cost-effective, and versatile technique for the qualitative analysis of compounds and for monitoring the progress of chemical reactions. For amino acids and their derivatives, silica (B1680970) gel or cellulose plates are commonly used as the stationary phase reachdevices.com.
Solvent Systems and Visualization: The choice of the mobile phase (solvent system) is crucial for achieving good separation. A mixture of a non-polar solvent (like n-butanol) and a polar solvent (like acetic acid and water) is often employed for the separation of amino acids reachdevices.com. Due to the lack of a chromophore that absorbs strongly in the visible region, visualization of the separated spots on the TLC plate requires the use of a staining reagent. Ninhydrin is a common reagent that reacts with the primary amine group of amino acids to produce a characteristic purple color. However, for N-acetylated derivatives where the primary amine is blocked, other visualization methods such as UV light (if the compound is UV active) or iodine vapor may be necessary.
| Stationary Phase | Mobile Phase (v/v/v) | Visualization |
| Silica Gel G | n-Butanol : Acetic Acid : Water (4:1:1) | UV light (254 nm) |
| Cellulose | Chloroform : Methanol : Acetic Acid (15:4:1) | Iodine Vapor |
This table provides examples of TLC systems that could be adapted for the analysis of this compound and its derivatives.
Spectroscopic Identification and Structural Elucidation
Spectroscopic techniques are essential for the unambiguous identification and detailed structural characterization of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide complementary information about the molecule's connectivity, stereochemistry, and elemental composition.
NMR spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each atom in this compound.
¹H NMR Spectroscopy: The proton NMR spectrum would exhibit characteristic signals for the acetyl methyl group, the methoxy (B1213986) group, the aromatic protons, and the protons of the tyrosine backbone. The chemical shifts and coupling patterns of the aromatic protons can confirm the 3-methoxy substitution pattern on the phenyl ring. The stereochemistry at the α-carbon can be investigated through the analysis of coupling constants and through the use of chiral shift reagents.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbons (from the acetyl and carboxylic acid groups), the aromatic carbons, and the aliphatic carbons of the tyrosine side chain are all diagnostic. The presence of the methoxy group will cause a characteristic downfield shift of the aromatic carbon to which it is attached.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Acetyl CH₃ | ~2.0 | ~23 |
| Methoxy OCH₃ | ~3.8 | ~56 |
| α-CH | ~4.5 | ~55 |
| β-CH₂ | ~3.0 | ~37 |
| Aromatic CH | 6.7 - 7.2 | 110 - 130 |
| Aromatic C-O | 145 - 155 | |
| Carbonyl (Acetyl) | ~172 | |
| Carbonyl (Carboxyl) | ~175 |
This table presents predicted NMR chemical shifts for this compound based on data for similar compounds like L-tyrosine and other acetylated and methoxy-substituted aromatic compounds illinois.edu.
Mass spectrometry is a highly sensitive analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as structural details through the analysis of fragmentation patterns.
Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can determine the mass of this compound with high accuracy, allowing for the confirmation of its elemental formula (C₁₂H₁₅NO₅).
Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to produce a series of daughter ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, characteristic fragmentation would likely involve the loss of the acetyl group, the carboxylic acid group, and cleavage of the side chain from the aromatic ring. The fragmentation of the tyrosine side chain is a well-understood process and can be used to confirm the identity of the amino acid core researchgate.net.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |
| [M+H]⁺ | [M+H - H₂O]⁺ | 18 (Water) |
| [M+H]⁺ | [M+H - CO]⁺ | 28 (Carbon Monoxide) |
| [M+H]⁺ | [M+H - CH₂CO]⁺ | 42 (Ketene) |
| [M+H]⁺ | [M+H - COOH]⁺ | 45 (Formic Acid) |
| [M+H]⁺ | [M+H - CH₃O]⁺ | 31 (Methoxy radical) |
This table illustrates plausible fragmentation pathways for this compound in positive ion mode mass spectrometry based on known fragmentation patterns of similar molecules.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for characterizing the chromophore of this compound. The primary chromophore in this molecule is the substituted phenol (B47542) group of the tyrosine side chain. researchgate.netnih.gov The electronic transitions within this aromatic ring system are responsible for the compound's characteristic UV absorbance.
The UV absorption spectrum of tyrosine and its derivatives is primarily influenced by π → π* transitions within the benzene (B151609) ring. nih.gov For L-tyrosine in aqueous solution, characteristic absorption peaks are observed around 193 nm, 224 nm, and 275 nm. iosrjournals.org The peak at approximately 275 nm is of particular interest for characterizing the phenolic chromophore. The position and intensity of these absorption bands are sensitive to the molecular environment, including solvent polarity and pH. iosrjournals.org
Table 1: Characteristic UV Absorption Maxima of Tyrosine and Related Compounds
| Compound | Wavelength (λmax) | Reference |
| L-Tyrosine | ~193 nm, ~224 nm, ~275 nm | iosrjournals.org |
| N-acetyl-L-tyrosine ethyl ester | ~275 nm (second-derivative peak) | researchgate.net |
Note: The exact absorption maxima can vary depending on the solvent and pH.
Methodologies for Resolving Structural Ambiguities in Tyrosine-Derived Compounds
Resolving structural ambiguities among closely related tyrosine-derived compounds is crucial for accurate identification and quantification. Methodologies combining chromatographic separation with sensitive detection techniques are commonly employed for this purpose.
High-performance liquid chromatography (HPLC) is a powerful tool for separating mixtures of tyrosine isomers and derivatives. The separation can be optimized by adjusting the mobile phase composition, stationary phase chemistry, and other chromatographic parameters. For instance, different isomers of tyrosine, such as ortho-, meta-, and para-tyrosine, which differ only in the position of the hydroxyl group on the phenyl ring, can be successfully separated using HPLC. nih.gov This separation is critical as these isomers can have different biological origins and implications; for example, p-tyrosine is the common proteinogenic amino acid, while o-tyrosine and m-tyrosine can be markers of oxidative stress. researchgate.net
Following chromatographic separation, UV detection is a common method for identifying and quantifying tyrosine-derived compounds. The characteristic UV absorbance of the tyrosine chromophore allows for sensitive detection. Furthermore, photodiode array (PDA) or diode array detectors (DAD) can provide spectral information across a range of wavelengths, aiding in the identification of individual compounds based on their unique UV spectra.
For more complex mixtures or when dealing with novel compounds, mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is an indispensable technique. Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern (MS/MS), which can be used to elucidate its structure. Isotopic labeling, in conjunction with mass spectrometry, is another advanced technique used to trace the metabolic fate of phenylalanine and tyrosine and to identify their various derivatives in complex biological samples. nih.gov This approach can help in distinguishing between compounds with the same molecular weight but different structures (isomers).
Table 2: Analytical Techniques for the Resolution of Tyrosine-Derived Compounds
| Technique | Principle | Application | Reference |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Separation of tyrosine isomers and derivatives. | |
| UV-Visible Spectroscopy | Measurement of the absorption of UV-Vis light by chromophores. | Detection and quantification of tyrosine compounds post-separation. | |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules. | Determination of molecular weight and structural elucidation through fragmentation. | |
| Isotopic Labeling | Incorporation of stable isotopes into molecules to trace their metabolic pathways. | Identification of phenylalanine- and tyrosine-derived metabolites in complex mixtures. | nih.gov |
Investigation of the Biological Roles and Mechanisms of Action of N Acetyl 3 Methoxy L Tyrosine in Research Models
Utilization as a Biochemical Probe and Marker Molecule
Aromatic L-amino acid decarboxylase (AADC) deficiency is a rare, autosomal recessive genetic disorder that impairs the synthesis of crucial neurotransmitters, including dopamine (B1211576) and serotonin. youtube.comsemanticscholar.org The diagnosis of this condition has been significantly advanced by the use of 3-O-methyldopa (3-OMD) , also known as 3-methoxy-L-tyrosine, as a highly reliable biochemical marker. patsnap.comnih.gov
In a healthy state, the AADC enzyme facilitates the conversion of L-dopa to dopamine. examine.com However, when the AADC enzyme is deficient, L-dopa accumulates and is shunted into an alternative metabolic pathway. It is methylated by the enzyme catechol-O-methyltransferase (COMT), leading to a significant increase in the production of 3-OMD. youtube.comnih.gov This accumulation is detectable in various biological fluids, making 3-OMD an excellent biomarker for screening and diagnosis.
Research has validated the measurement of 3-OMD levels in dried blood spots (DBS), plasma, and cerebrospinal fluid (CSF) as a key diagnostic tool. youtube.comcreative-proteomics.com Studies have shown that patients with AADC deficiency have markedly elevated levels of 3-OMD compared to healthy individuals. For instance, one study involving Brazilian patients found that all individuals with AADC deficiency had at least a four-fold increase in 3-OMD levels. youtube.com This elevated level is a consistent and specific indicator of the disease. patsnap.com The stability of 3-OMD and the ease of its measurement in DBS make it a viable candidate for inclusion in newborn screening programs, facilitating early diagnosis and intervention. creative-proteomics.comdrugbank.com
Table 1: Comparative 3-O-methyldopa (3-OMD) Levels in AADC Deficiency Patients and Controls
| Group | Sample Type | Mean 3-OMD Level | Range | Significance |
| AADC Deficiency Patients | Dried Blood Spot (DBS) | 3308 ng/mL | 1441–12,302 ng/mL | p < 0.0001 vs. Controls |
| Non-AADC Controls | Dried Blood Spot (DBS) | 20 ng/mL | N/A | |
| General Newborns | Dried Blood Spot (DBS) | 98 ng/mL | 9–278 ng/mL | p = 0.0005 vs. Patients |
| Data sourced from a study on Brazilian AADC deficiency cases. youtube.com |
N-acetyl-L-tyrosine (NAT) serves as a critical substrate in research focused on the enzyme tyrosinase, which is a key regulator of melanin (B1238610) production. nootropicsexpert.comembopress.org Tyrosinase catalyzes the conversion of L-tyrosine into precursors that eventually form melanin. Understanding the kinetics and inhibition of this enzyme is crucial for developing treatments for hyperpigmentation disorders.
NAT is particularly useful in these studies because the acetylation of its amino group prevents the intramolecular cyclization reaction that would typically follow the oxidation of L-DOPA to dopaquinone. nootropicsexpert.comnilssonlab.se This blockage effectively isolates the initial monophenolase and diphenolase activities of tyrosinase, allowing researchers to study these steps without the complication of downstream reactions.
In a typical experimental setup, High-Performance Liquid Chromatography (HPLC) is used to monitor the degradation of NAT over time in the presence of tyrosinase. The rate of NAT decrease directly reflects the enzyme's activity. nootropicsexpert.comnilssonlab.se For example, in one study, in the absence of an inhibitor, the amount of NAT was observed to decrease by 73.07% after one hour, demonstrating its effective catalysis by tyrosinase. nootropicsexpert.com This model system is frequently used to test the efficacy of potential tyrosinase inhibitors. When an effective inhibitor is introduced, the degradation of NAT is significantly slowed or halted. nilssonlab.se
Table 2: Enzymatic Conversion of N-acetyl-L-tyrosine by Tyrosinase
| Time Point | Percentage Decrease of NAT (No Inhibitor) |
| 20 minutes | 44.35% |
| 40 minutes | 60.53% |
| 60 minutes | 73.07% |
| Data reflects the percentage decrease of the substrate N-acetyl-L-tyrosine when catalyzed by mushroom tyrosinase in vitro. nootropicsexpert.com |
Cellular and Molecular Research Applications
The acetylation of amino acids can significantly alter their transport across cellular membranes by changing their affinity for different transporter proteins. While L-tyrosine is transported by the large neutral amino acid (LNAA) transport system, its N-acetylated form, N-acetyl-L-tyrosine (NAT) , may utilize different transport mechanisms. drugbank.com Research on other N-acetylated amino acids, such as N-acetyl-leucine, has shown that acetylation can switch the primary transporter from an amino acid transporter to a monocarboxylate or organic anion transporter. This alteration can improve the molecule's bioavailability and ability to cross the blood-brain barrier. wikipedia.org
N-acetylated amino acids are endogenously synthesized and can be products of the breakdown of N-terminally acetylated proteins. The process of N-acetylation is a common post-translational modification that can protect proteins from degradation. In the context of cellular research, NAT is studied as a more soluble and potentially more bioavailable precursor to L-tyrosine for parenteral nutrition and as a means to increase tyrosine levels in the brain. nih.gov After administration, NAT is deacetylated in the kidneys and other tissues to release free L-tyrosine, which can then participate in metabolic pathways, including the synthesis of catecholamine neurotransmitters. drugbank.com
Studies in various models, including insects and mice, have shown that NAT concentrations increase in response to stressors like heat. Pretreatment with NAT was found to significantly increase stress tolerance. The underlying mechanism involves NAT causing a transient and mild perturbation of the mitochondrial membrane potential. This slight disruption leads to a small, controlled increase in the production of reactive oxygen species (ROS). Rather than causing damage, this low level of ROS acts as a signaling molecule, initiating a retrograde response from the mitochondria to the nucleus. This signaling cascade activates cytoprotective pathways, including the FoxO and Keap1 pathways, leading to enhanced stress resistance.
A well-studied analogue, N-acetylcysteine (NAC) , demonstrates similar protective effects on mitochondria. NAC is a potent antioxidant and a precursor to glutathione (B108866) (GSH). In models of cellular stress, NAC has been shown to mitigate mitochondrial dysfunction by improving mitochondrial GSH levels, preserving the inner membrane potential, and reducing oxidative damage. For example, in oligodendrocytes exposed to cytotoxic fatty acids, NAC treatment reversed mitochondrial damage and prevented cell death.
The mitohormetic signaling initiated by N-acetyl-L-tyrosine (NAT) culminates in the modulation of gene expression for key antioxidant enzymes. The activation of the FoxO transcription factor, triggered by the mild ROS signal from mitochondria, leads to the upregulation of genes for enzymes such as catalase, superoxide (B77818) dismutase 1 (SOD1), and superoxide dismutase 2 (SOD2). In experiments using Drosophila larvae, supplementation with NAT significantly elevated the expression of these antioxidant enzyme genes, which correlated with increased thermotolerance. This adaptive response primes the cell to better handle subsequent, more severe oxidative stress.
Similarly, the analogue N-acetylcysteine (NAC) has been shown to robustly influence the expression of antioxidant genes, primarily through the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. wikipedia.org NRF2 is a master regulator of the cellular antioxidant response. wikipedia.org Clinical studies have demonstrated that NAC supplementation can significantly increase the expression of the NRF2 gene. wikipedia.org This enhancement of NRF2 expression leads to a corresponding increase in the levels of downstream antioxidant enzymes, including catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GPX). wikipedia.org This mechanism underscores how N-acetylated compounds can bolster cellular defenses against oxidative stress by modulating protective gene expression pathways. wikipedia.org
Structure Activity Relationship Sar Studies and Rational Design of N Acetyl 3 Methoxy L Tyrosine Analogs
Impact of N-Acetylation on Bioavailability and Cellular Permeation of Tyrosine Derivatives
N-acetylation is a common strategy in drug design to improve the pharmacokinetic profile of amino acid-based compounds. This modification primarily enhances the lipophilicity of the parent molecule, which can lead to improved absorption and ability to cross cellular membranes.
The addition of an acetyl group to the amino group of L-tyrosine neutralizes the positive charge, reducing the zwitterionic nature of the amino acid at physiological pH. This increase in lipophilicity facilitates the molecule's ability to traverse the lipid bilayers of cell membranes through passive diffusion. While L-tyrosine, being a charged molecule, typically requires specific amino acid transporters for cellular entry, N-acetylation allows the derivative to bypass this dependency to some extent. researchgate.net This enhanced membrane permeability is a crucial factor for compounds targeting intracellular processes. nih.govnih.gov
Studies on other N-acetylated amino acids have shown that this modification can significantly improve cellular uptake. nih.govnih.gov For instance, N-acetyl-L-cysteine is more readily absorbed than L-cysteine. Similarly, N-Acetyl-L-tyrosine (NALT) is designed to have increased solubility and absorption compared to L-tyrosine. mindlabpro.com The acetyl group in N-Acetyl-3-methoxy-L-tyrosine is expected to confer similar advantages, allowing for more efficient passage across biological barriers like the intestinal wall and potentially the blood-brain barrier. This improved permeability can lead to higher intracellular concentrations of the compound, a desirable attribute for its potential biological effects. medchemexpress.com
Research in adult rats has shown that while N-Acetyl-L-tyrosine is utilized, a notable percentage is lost through urinary excretion. nih.gov This incomplete conversion has implications for the bioavailability of the active compound, in this case, the tyrosine derivative. For this compound, the efficiency of its intracellular deacetylation would be a key factor in determining the extent to which it can be metabolized and participate in downstream pathways.
Table 1: Comparison of L-Tyrosine and N-Acetyl-L-tyrosine (NALT) Properties
| Property | L-Tyrosine | N-Acetyl-L-tyrosine (NALT) | Reference |
| Cellular Uptake Mechanism | Primarily carrier-mediated transport | Passive diffusion and potentially carrier-mediated transport | researchgate.net |
| Water Solubility | Lower | Higher | mindlabpro.comchemicalbook.com |
| Bioavailability | Generally considered effective at raising blood tyrosine levels | Debated; some studies suggest lower conversion to tyrosine and significant urinary excretion | examine.comsupplementfactoryuk.comhealthline.com |
| Metabolic Conversion | Directly enters metabolic pathways | Requires deacetylation to become active as tyrosine | mindlabpro.comresearchgate.net |
Role of 3-Methoxylation in Modulating Biological Activity and Enzyme Recognition
The 3-methoxy group is particularly relevant in the context of enzymes that act on catechol structures, such as Catechol-O-methyltransferase (COMT). COMT is a key enzyme involved in the degradation of catecholamines like dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497). wikipedia.org This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of a catechol substrate. nih.gov
By having a methoxy (B1213986) group at the 3-position, 3-methoxy-L-tyrosine and its N-acetylated form are not substrates for COMT in the same way that L-DOPA is, as the hydroxyl group at that position is already methylated. nih.gov This modification can alter the metabolic fate of the compound, potentially increasing its stability and prolonging its presence in biological systems. 3-O-Methyldopa, a metabolite of L-DOPA, is known to have a longer half-life than its precursor. sriramchem.com This suggests that the 3-methoxy group in this compound could confer a similar metabolic stability.
The stereochemistry of amino acids and their derivatives is crucial for their biological activity, as enzymes and receptors are highly specific to the spatial arrangement of molecules. The "L" configuration in L-tyrosine and its derivatives is the naturally occurring and biologically active form for protein synthesis and many metabolic pathways.
Maintaining the L-configuration in this compound is essential for its recognition by enzymes involved in its potential metabolic pathways. Any alteration to this stereochemistry would likely render the molecule inactive or significantly reduce its intended biological effects. The precise three-dimensional structure of the molecule, including the orientation of the N-acetyl and 3-methoxy groups, will dictate its binding affinity and interaction with target enzymes and receptors.
Comparative Analysis with N-Acetyl-L-tyrosine and 3-Methoxy-L-tyrosine to Delineate Functional Contributions
To understand the specific roles of the N-acetyl and 3-methoxy groups in this compound, it is useful to compare it with its simpler analogs: N-Acetyl-L-tyrosine (NALT) and 3-Methoxy-L-tyrosine.
N-Acetyl-L-tyrosine (NALT) : The primary contribution of the N-acetyl group is the enhancement of solubility and potential for increased passive diffusion across cell membranes. mindlabpro.comchemicalbook.com However, as discussed, its conversion to L-tyrosine can be inefficient. researchgate.netexamine.com Therefore, the N-acetyl group primarily influences the pharmacokinetic properties of the molecule.
3-Methoxy-L-tyrosine : The 3-methoxy group primarily affects the molecule's interaction with metabolic enzymes. It blocks O-methylation by COMT at the 3-position, which can lead to increased metabolic stability. sriramchem.com This modification is key to modulating the compound's pharmacodynamic profile. 3-Methoxytyrosine is a known metabolite and its levels can be indicative of certain metabolic pathways. nih.govhmdb.ca
By combining these two modifications, this compound is rationally designed to possess both the enhanced permeability characteristics conferred by N-acetylation and the metabolic stability provided by 3-methoxylation. This dual modification aims to create a compound with an improved pharmacokinetic and pharmacodynamic profile compared to either of the single-modification analogs or the parent L-tyrosine molecule.
Table 2: Functional Contributions of Chemical Modifications
| Compound | N-Acetylation | 3-Methoxylation | Primary Functional Contribution | Reference |
| N-Acetyl-L-tyrosine | Yes | No | Enhanced solubility and membrane permeability | mindlabpro.comchemicalbook.com |
| 3-Methoxy-L-tyrosine | No | Yes | Increased metabolic stability by blocking COMT-mediated methylation | sriramchem.com |
| This compound | Yes | Yes | Combines enhanced permeability with increased metabolic stability | - |
Differential Effects on Metabolic Pathways
The metabolism of this compound and its analogs is primarily influenced by the N-acetylation and O-methylation. N-acetylation is a common metabolic pathway for amino acids. In the body, N-acetyl-L-tyrosine (NALT) is deacetylated in the liver to yield L-tyrosine, which then becomes available for various metabolic processes, including the synthesis of catecholamine neurotransmitters like dopamine and norepinephrine. patsnap.com The acetylation is thought to improve the stability and solubility of the parent amino acid. patsnap.com
The 3-methoxy group significantly alters the metabolic profile compared to unsubstituted tyrosine. L-tyrosine is a precursor in the synthesis of dopamine. creative-proteomics.com The presence of a methoxy group at the 3-position, as seen in 3-methoxy-L-tyrosine (a metabolite of L-DOPA), directs the compound into different metabolic routes. nih.gov For instance, catechol-O-methyltransferase (COMT) is a key enzyme that catalyzes the methylation of the 3-hydroxyl group of catecholamines, producing 3-methoxy derivatives. creative-proteomics.com An analog of this compound could therefore interact differently with enzymes like COMT compared to analogs lacking this feature.
Analogs with modifications to these groups would exhibit different metabolic stabilities and produce distinct metabolites. For example, replacing the acetyl group with a different acyl group could alter the rate of deacylation, thereby controlling the release of the active amino acid derivative. Similarly, modifying the position or nature of the alkoxy group on the phenyl ring would influence its interaction with methyltransferases and other metabolic enzymes. The degradation of tyrosine itself can lead to various metabolites, including p-cresol, which is further conjugated in the liver. nih.gov The metabolic pathway of a designed analog would determine its bioavailability, duration of action, and downstream biological effects.
Distinct Interactions with Biochemical Targets
The structural features of this compound analogs are critical in defining their interactions with specific biochemical targets, such as enzymes. One of the most relevant targets for tyrosine derivatives is tyrosinase, a key copper-containing enzyme in melanin (B1238610) biosynthesis that catalyzes the hydroxylation of L-tyrosine to L-DOPA. frontiersin.orgmdpi.commdpi.com
The design of analogs as potential tyrosinase inhibitors often focuses on modifying the phenolic hydroxyl group and the amino acid side chain to enhance binding to the enzyme's active site. acs.org SAR studies have shown that both N-acetyl-L-tyrosine and its derivatives can act as substrates or inhibitors for tyrosinase. researchgate.netfrontiersin.org The N-acetyl group can influence the orientation of the molecule within the active site.
The 3-methoxy substitution is particularly important. Studies on methoxy-substituted tyramine (B21549) derivatives have shown potent tyrosinase inhibitory activity. mdpi.comresearchgate.netnih.gov The methoxy group can influence the electronic properties of the phenyl ring and establish specific interactions with amino acid residues in the enzyme's binding pocket. mdpi.com For example, analogs where hydroxyl and methoxy groups are strategically placed can achieve greater inhibitory potency than standard inhibitors like kojic acid. mdpi.comresearchgate.netnih.gov
Beyond tyrosinase, tyrosine derivatives are known to interact with other enzymes, such as receptor tyrosine kinases (RTKs), which are crucial in cellular signaling. nih.gov The design of specific inhibitors for RTKs is a major focus in drug discovery. nih.gov Analogs of this compound could be rationally designed to selectively target the ATP-binding site of a specific tyrosine kinase. Modifications to the phenyl ring and the N-acetyl group would be critical for achieving high affinity and selectivity. For instance, a series of N-acetyl-L-tyrosine derivatives were synthesized and evaluated as selective activators for PPARα (Peroxisome Proliferator-Activated Receptor alpha), demonstrating that modifications can direct the molecule to interact with nuclear receptors involved in lipid metabolism. nih.gov
Computational Chemistry and Molecular Modeling for Predicting Analog Behavior
Computational techniques are indispensable tools in the rational design of this compound analogs, allowing for the prediction of their biochemical behavior before their synthesis. Molecular docking and quantitative structure-activity relationship (QSAR) analysis are two prominent methods used to forecast binding affinities and biological activities.
Molecular Docking Simulations for Enzyme Binding
Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as an enzyme, to form a stable complex. mdpi.comnih.govekb.egscispace.com This technique provides insights into the binding mode and estimates the binding affinity, often expressed as a docking score. nih.gov
For analogs of this compound, docking simulations are frequently used to predict their interaction with enzymes like tyrosinase. mdpi.comnih.gov Researchers use the crystal structure of the target enzyme—for example, mushroom tyrosinase (PDB ID: 2Y9X)—to create a model of the active site. mdpi.comresearchgate.netnih.gov The designed analogs are then virtually placed into this active site to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues. mdpi.com
Studies on similar compounds have demonstrated the utility of this approach. For example, docking studies of methoxy-substituted tyramine derivatives revealed that these compounds could bind effectively in the catalytic site of tyrosinase, interacting with copper ions and key residues. researchgate.netnih.gov Similarly, docking analysis of N-acetyl-L-tyrosine derivatives with PPARα helped to explain their selective activation by showing important interactions within the receptor's active site. nih.gov These simulations guide the rational design process by prioritizing analogs with predicted high binding affinity and a favorable interaction profile for synthesis and experimental testing.
| Compound Class | Target Enzyme | Key Findings from Docking |
| Methoxy-substituted tyramine derivatives | Mushroom Tyrosinase (2Y9X) | Predicted binding modes in the catalytic site, guiding the design of potent inhibitors. nih.gov |
| Acetophenone Amides | Mushroom Tyrosinase | Cinnamic acid derivatives showed more potent inhibition than benzoic acid derivatives, which was supported by binding conformations in the catalytic pocket. nih.gov |
| Resveratrol Derivatives | Mushroom Tyrosinase (2Y9X) | Oxyresveratrol exhibited the strongest binding interactions through hydrogen bonds and hydrophobic interactions with key residues. mdpi.com |
| N-acetyl-L-tyrosine derivatives | PPARα | Analysis revealed important interactions with the active site, explaining their selective activation. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analysis for Tyrosine Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govbenthamdirect.comuobasrah.edu.iq By analyzing a set of known molecules (a training set), a QSAR model can be developed to predict the activity of new, unsynthesized compounds. frontiersin.orgnih.gov
For tyrosine derivatives, QSAR models have been successfully developed to predict their inhibitory activity against targets like tyrosine kinases. frontiersin.orgbenthamdirect.com In a typical QSAR study, various molecular descriptors are calculated for each compound. These descriptors quantify physicochemical properties such as hydrophobicity, electronic effects, and steric shape. benthamdirect.com Statistical methods, like multiple linear regression (MLR) or artificial neural networks (ANN), are then used to build a model that correlates these descriptors with the observed biological activity (e.g., IC50 values). nih.gov
A 3D-QSAR model was developed for spleen tyrosine kinase (SYK) inhibitors based on their IC50 values, leading to the identification of a pharmacophore model used for virtual screening. frontiersin.org Another study on pyrrolopyrimidine derivatives as Bruton's tyrosine kinase (BTK) inhibitors used 2D-QSAR to identify key structural factors affecting inhibitory activity. nih.gov The statistical validity of a QSAR model is assessed using parameters like the cross-validation coefficient (q²) and the coefficient of determination (r²). A q² value greater than 0.5 is generally considered indicative of a model with good predictive capability. nih.gov Such models are invaluable for designing novel this compound analogs by predicting which structural modifications are most likely to enhance their desired biological activity.
| Study Subject | Modeling Approach | Key Statistical Parameters | Outcome |
| Spleen Tyrosine Kinase (SYK) Inhibitors | 3D-QSAR Pharmacophore Modeling | Not specified, but model was validated via test set and Fischer's randomization. frontiersin.org | The best pharmacophore model was used as a 3D query to screen a drug-like database for novel inhibitors. frontiersin.org |
| Bruton's Tyrosine Kinase (BTK) Inhibitors | 2D-QSAR (MLR, ANN) | Not specified, but model validity was assessed with a test set. nih.gov | Provided suggestions for the design of new, more potent BTK inhibitors. nih.gov |
| Bcr-Abl Inhibitors (Purine Scaffold) | 3D-QSAR (CoMFA, CoMSIA) | CoMFA q² = 0.576; CoMSIA q² = 0.637 nih.gov | Guided the design and synthesis of new purine (B94841) derivatives with high inhibitory activity against Bcr-Abl. nih.gov |
| Epidermal Growth Factor Receptor (EGFR) Inhibitors | QSAR and Pharmacophore Mapping | Not specified, but 9 descriptors were selected. benthamdirect.com | Identified key features for inhibitors: hydrophobic areas, H-bond acceptor regions, and aromatic moieties. benthamdirect.com |
Q & A
Q. Experimental Design :
- Use radiolabeled (¹⁴C) L-tyrosine to track enzyme kinetics in the presence of this compound .
Advanced: How can researchers address stability challenges under varying pH conditions?
Methodological Gaps and Solutions:
- Data Gap : Limited studies on pH-dependent degradation.
- Proposed Protocol :
Advanced: What are the comparative advantages of this compound vs. its derivatives in drug design?
Research Findings:
- Enhanced Lipophilicity : Methoxy and acetyl groups increase logP vs. L-tyrosine, improving blood-brain barrier penetration (predicted logP ~1.2 vs. -1.4) .
- Metabolic Stability : Acetylation reduces first-pass metabolism in hepatic assays (t₁/₂ >2 hrs vs. 0.5 hrs for L-tyrosine) .
Applications : Potential prodrug candidate for neurological targets (e.g., dopamine precursors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
